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These application notes provide a comprehensive guide to utilizing AF647-NHS ester for direct
Stochastic Optical Reconstruction Microscopy (ASTORM), a super-resolution imaging
technique. AF647, an analogue of Alexa Fluor 647, is a bright, far-red fluorescent dye
renowned for its exceptional photoswitching properties, making it an ideal candidate for high-
quality dSTORM imaging.[1] This document outlines detailed protocols for antibody
conjugation, sample preparation, and dSTORM imaging, along with key quantitative data to
guide experimental design and data interpretation.

Introduction to AF647 in dSTORM

Direct STORM (dSTORM) is a super-resolution microscopy technique that circumvents the
diffraction limit of light by temporally separating the fluorescence emission of individual
fluorophores.[2][3] This is achieved by switching most fluorophores to a non-fluorescent "dark”
state while a sparse, stochastic subset remains in a fluorescent "on" state.[2][4] By precisely
localizing these individual emitters over thousands of frames, a super-resolved image can be
reconstructed with a resolution significantly better than conventional fluorescence microscopy.

[2]

AF647 is one of the most popular and effective dyes for dASTORM due to its high photon output,
robust photoswitching capabilities, and high signal-to-background ratio.[1][5] The N-
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hydroxysuccinimidyl (NHS) ester reactive group allows for straightforward and stable covalent
labeling of primary amines on proteins, such as antibodies, making it a versatile tool for

imaging a wide range of cellular targets.[6][7]

Key Performance Characteristics

The performance of AF647 in dSTORM is influenced by several factors, including the labeling
density on the antibody, the composition of the photoswitching buffer, and the imaging
acquisition parameters.

: o E

Parameter Typical Value(s) Notes

Optimal for excitation with a

Excitation Maximum ~650 nm

640 nm or 647 nm laser.
Emission Maximum ~665 nm

A high extinction coefficient
Extinction Coefficient 239,000 M~icm~1 at 650 nm contributes to the dye's

brightness.[1]

Achievable with optimized
Spatial Resolution ~20 nm labeling and imaging

conditions.[8][9]

High (thousands of photons A key factor for high

Photon Output o o o
per switching cycle) localization precision.

Experimental Protocols
l. Antibody Labeling with AF647-NHS Ester

This protocol describes the conjugation of AF647-NHS ester to a primary or secondary
antibody. It is crucial that the antibody solution is free of BSA, gelatin, or other proteins that

contain primary amines, as these will compete for labeling.

Materials:
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e AF647-NHS ester

e Antibody (e.g., IgG) at a concentration of 1-10 mg/mL in a buffer free of primary amines (e.g.,
PBS)

e 1 M Sodium Bicarbonate (NaHCOs), pH 8.3-8.5
e Anhydrous Dimethylsulfoxide (DMSO)
 Purification column (e.g., Sephadex G-25)
e Phosphate-buffered saline (PBS), pH 7.2-7.4
Procedure:
o Prepare the Antibody:

o Dissolve or dilute the antibody in PBS.

o Add 1 M NaHCO:s to the antibody solution to adjust the pH to 8.3-8.5.[6][7] This is the
optimal pH range for the reaction between the NHS ester and primary amines.[7]

e Prepare the AF647-NHS Ester Stock Solution:

o Dissolve the AF647-NHS ester in DMSO to a concentration of 10 mg/mL.[4][10] This stock
solution should be prepared fresh.

e Conjugation Reaction:

o Add the AF647-NHS ester stock solution to the antibody solution. A typical starting point is
a 5- to 10-fold molar excess of dye to antibody.[4] The optimal degree of labeling (DOL) for
dSTORM can vary, but studies have shown that a DOL between 1.1 and 8.3 can yield
good results.[8][9]

o Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected
from light.[6][10]

e Purification:
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o Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g.,
Sephadex G-25) equilibrated with PBS.[6][10]

o Collect the fractions containing the labeled antibody.

o Characterization (Optional but Recommended):

o Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at
280 nm (for the protein) and ~650 nm (for AF647). The concentration of the labeled
fluorophore can be calculated using the Beer-Lambert law: Concentration = Amax / emax,
where the extinction coefficient (€) for AF647 at 650 nm is 239,000 M~tcm~1.[1]

o Storage:

o Store the labeled antibody at 4°C for short-term use. For long-term storage, add a carrier
protein like BSA (if compatible with future experiments) and store at -20°C or -80°C.[10]

Diagram: Antibody Labeling Workflow
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A schematic of the antibody labeling workflow.

Il. dASTORM Imaging Protocol

This protocol outlines the general steps for preparing a sample for AISTORM imaging and the
subsequent image acquisition.

© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://abberior.rocks/expertise/protocols/nhs-ester-protocol/
https://docs.aatbio.com/products/protocol-and-product-information-sheet-pis/protocol-for-af647-nhs-ester-alexa-fluor-647-nhs-ester-version-17328590dc.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5663316/
https://docs.aatbio.com/products/protocol-and-product-information-sheet-pis/protocol-for-af647-nhs-ester-alexa-fluor-647-nhs-ester-version-17328590dc.pdf
https://www.benchchem.com/product/b15556392?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15556392?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Materials:

e Cells grown on high-precision coverslips

o AF647-labeled antibodies

o Fixative (e.g., 4% paraformaldehyde)

o Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
e Blocking buffer (e.g., 3% BSA in PBS)

o dSTORM photoswitching buffer

dSTORM Photoswitching Buffer Preparation: A typical photoswitching buffer for AF647 consists
of a thiol-containing compound to facilitate the reversible switching to the dark state and an
oxygen scavenging system to reduce photobleaching.[1][11]

Buffer Components:

* MEA (Mercaptoethylamine): A common thiol. A final concentration of 10-100 mM is often
used.[8]

o GLOX Oxygen Scavenging System:

o Glucose Oxidase

o Catalase

o Glucose
Example Photoswitching Buffer Recipe (prepare fresh):
» Buffer A: A base buffer such as PBS.

e 1 M MEA Stock: Dissolve 77 mg of MEA in 1 mL of 0.25 N HCI and adjust the pH to 7.5-8.5.
[1]
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e GLOX Stock: Dissolve 14 mg Glucose Oxidase and 50 pL of Catalase (17 mg/mL) in 200 pL
of Buffer A.[1]

e Final Imaging Buffer: To 1 mL of Buffer A containing 10% (w/v) glucose, add 10 pL of the
GLOX stock and 10 pL of the 1 M MEA stock.

Procedure:
e Cell Culture and Fixation:
o Culture cells on high-precision coverslips.
o Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
o Wash the cells three times with PBS.
e Permeabilization and Blocking:
o Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
o Wash three times with PBS.
o Block non-specific antibody binding with 3% BSA in PBS for 1 hour.
e Immunostaining:

o Incubate with the primary antibody (if using indirect immunofluorescence) diluted in
blocking buffer for 1 hour.

o Wash three times with PBS.

o Incubate with the AF647-labeled secondary antibody diluted in blocking buffer for 1 hour in
the dark.

o Wash thoroughly with PBS.

e Sample Mounting and Imaging:
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o Mount the coverslip onto a microscope slide with a small volume of the freshly prepared
dSTORM photoswitching buffer.

o Seal the coverslip to prevent oxygen re-entry.
o Image immediately on a dSTORM-capable microscope.
e Image Acquisition:

o Use a high laser power at ~647 nm to drive most of the AF647 molecules into the dark

State.

o Acquire a time series of thousands of images (typically 10,000-50,000 frames) at a high

frame rate.

o Alow-power 405 nm laser can be used to aid in the reactivation of fluorophores from the
dark state.[8]

e Image Reconstruction:

o Process the raw image stack using specialized software to localize the center of each

single-molecule fluorescence event with high precision.
o Reconstruct the final super-resolution image from the list of localizations.

Diagram: dSTORM Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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